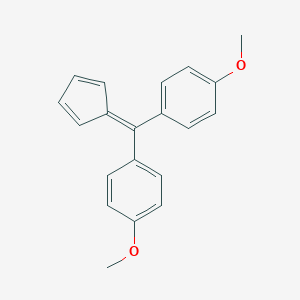

6,6-Bis(p-methoxyphenyl)fulvene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-18-11-7-16(8-12-18)20(15-5-3-4-6-15)17-9-13-19(22-2)14-10-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPIYEQWTZQQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327840 | |

| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15972-55-1 | |

| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Established Approaches for the Synthesis of 6,6-Bis(p-methoxyphenyl)fulvene

The synthesis of fulvenes, including 6,6-disubstituted derivatives like this compound, has been approached through various established methods. These techniques often involve condensation reactions and modifications of classical procedures to accommodate aromatic substituents.

Aldol (B89426) Condensation Strategies

The most traditional and widely employed method for synthesizing fulvenes is the base-catalyzed aldol condensation of cyclopentadiene (B3395910) with aldehydes or ketones. beilstein-journals.orgnih.gov In the case of this compound, this involves the reaction of cyclopentadiene with 4,4'-dimethoxybenzophenone (B177193) (bis(p-methoxyphenyl)methanone) in the presence of a base.

Commonly used bases for this reaction include alkali metal alkoxides, such as sodium ethoxide or potassium t-butoxide. nih.gov The reaction proceeds through the deprotonation of cyclopentadiene to form the cyclopentadienide (B1229720) anion, a stable and aromatic nucleophile. This anion then attacks the carbonyl carbon of the ketone, leading to an aldol-type adduct which subsequently dehydrates to form the highly conjugated fulvene (B1219640) system. While this method is straightforward, yields can sometimes be modest due to side reactions or the formation of resinous byproducts. nih.gov The use of lithium cyclopentadienide, generated from cyclopentadiene and n-butyllithium, has also been reported for the synthesis of new fulvene derivatives with yields ranging from 30 to 60%. lookchem.com

Modified Literature Procedures for Aromatic Fulvenes

Over the years, several modifications to the classical fulvene synthesis have been developed to improve yields and expand the scope to include a wider range of substrates, particularly sterically hindered aromatic ketones. nih.gov One significant modification involves the use of secondary amines, such as pyrrolidine, as catalysts. nih.govcore.ac.uk This method has been shown to be effective for the condensation of various carbonyl compounds with cyclopentadiene, sometimes offering higher yields and milder reaction conditions compared to the use of strong alkoxide bases. nih.gov

Another approach involves a multi-step sequence where sodium cyclopentadienide is alkylated with a suitable precursor, followed by an elimination step. nih.gov While this is more commonly used for 6-alkyl and 6-vinylfulvenes, the principles can be adapted for diarylfulvenes. nih.gov For instance, a method involving the reaction of aryl-alkylketones or aryl-alkenylketones with magnesium-cyclopentadienyl reagents in aprotic solvents has been developed to selectively prepare certain fulvenes. google.com

Advanced Synthetic Pathways for Functionalized Fulvene Derivatives

Beyond the classical condensation methods, more advanced synthetic strategies have been developed to access functionalized and multi-substituted fulvenes. These pathways often involve pericyclic reactions and the use of specialized starting materials.

Cyclization Reactions from Substituted Cumulenes

While not a direct common route to this compound itself, cyclization reactions of cumulenes represent an advanced method for forming the fulvene core. The reaction of thiocumulenes with fulvenes has been studied, indicating the reactivity of these systems. acs.org Theoretical and synthetic work has explored the cycloisomerization of furan/ynes catalyzed by gold to produce multisubstituted fulvenes. acs.orgacs.org These methods highlight the potential for constructing the five-membered ring of the fulvene from acyclic or different cyclic precursors, offering pathways to novel fulvene architectures.

Annulation Reactions for Multi-Substituted Fulvenes

Annulation reactions provide a powerful tool for the synthesis of polysubstituted fulvenes. acs.org A base-promoted [3+2] annulation of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds has been described as an efficient route to acidic multi-substituted fulvenes. rsc.org Although this specific example leads to a different substitution pattern, the underlying principle of constructing the cyclopentadiene ring through annulation is a key strategy. Palladium-catalyzed [2+2+2] annulation of a vinyl iodide with two molecules of a monosubstituted acetylene (B1199291) has also been reported as a novel fulvene synthesis. acs.org These advanced methods are particularly valuable for creating fulvenes with complex substitution patterns that are not easily accessible through traditional condensation reactions.

Precursors and Building Blocks in this compound Synthesis

The primary precursors for the synthesis of this compound via the most common aldol condensation route are cyclopentadiene and 4,4'-dimethoxybenzophenone .

Cyclopentadiene : This is a readily available and inexpensive starting material. It is typically obtained by cracking dicyclopentadiene. Due to its tendency to dimerize at room temperature, it is often freshly prepared before use.

4,4'-Dimethoxybenzophenone : Also known as bis(p-methoxyphenyl)methanone, this ketone provides the two p-methoxyphenyl substituents at the 6-position of the fulvene. It can be synthesized through various methods, such as the Friedel-Crafts acylation of anisole (B1667542) with 4-methoxybenzoyl chloride.

For modified and advanced synthetic routes, a wider array of precursors and building blocks may be required. These can include:

| Precursor/Building Block | Synthetic Route | Reference |

| Sodium Cyclopentadienide | Modified Literature Procedures | nih.gov |

| Lithium Cyclopentadienide | General Fulvene Synthesis | lookchem.com |

| Magnesium-Cyclopentadienyl Reagents | Selective Fulvene Synthesis | google.com |

| Ethyl α-chlorocyclopropaneformates | Annulation Reactions | rsc.org |

| 1,3-Dicarbonyl Compounds | Annulation Reactions | rsc.org |

| Vinyl Iodides and Alkynes | Palladium-Catalyzed Annulation | acs.org |

The selection of precursors is dictated by the specific synthetic strategy chosen to achieve the target fulvene structure.

Electronic Structure and Aromaticity Theory

Theoretical Frameworks for Fulvene (B1219640) Electronic Structure

The electronic nature of the fulvene core is complex, deviating significantly from its isomer, benzene. Unlike the highly stable and aromatic benzene, unsubstituted pentafulvene is not aromatic and exhibits considerable reactivity due to its branched system of conjugated double bonds and an exocyclic double bond. researchgate.netresearchgate.net Theoretical models are crucial for rationalizing its behavior.

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of conjugated systems like fulvene. libretexts.org In the fulvene molecule, the π molecular orbitals are formed by the linear combination of the five 2p atomic orbitals of the cyclopentadienyl (B1206354) ring carbons and one 2p atomic orbital from the exocyclic carbon. chegg.comresearchgate.net This combination results in six π molecular orbitals. In the ground state, the six π-electrons of fulvene occupy the three molecular orbitals with the lowest energy. researchgate.net

A key feature revealed by MO theory is that pentafulvene possesses a high-energy Highest Occupied Molecular Orbital (HOMO) and a relatively low-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to benzene. researchgate.net This small HOMO-LUMO gap is responsible for the characteristic color of many fulvene derivatives and their high reactivity. researchgate.net One of the frontier orbitals of fulvene has a nodal plane that passes through the exocyclic double bond, which has important implications for how substituents at this position influence the electronic properties. researchgate.net

The electronic properties and reactivity of fulvenes are heavily influenced by the polarization of the exocyclic double bond, which gives rise to significant dipolar resonance structures. researchgate.netnih.gov For pentafulvene, a key resonance contributor involves the formation of a cyclopentadienyl anion and a carbocation at the exocyclic carbon.

This separation of charge is particularly significant because the resulting five-membered ring possesses 6 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 electrons). The tendency to form this aromatic cyclopentadienyl anion makes the fulvene ring an electron-withdrawing moiety. acs.org Consequently, the stability and electronic character of the entire molecule can be tuned by the nature of the substituents on the exocyclic C6 carbon. nih.govuj.edu.pl

Computational Investigations of 6,6-Bis(p-methoxyphenyl)fulvene and Related Derivatives

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the structure and electronic properties of molecules that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard and valuable computational tool for investigating the properties of fulvene derivatives. sci-hub.se DFT calculations are widely used to determine optimized molecular geometries, including bond lengths and angles, and to analyze ground-state electronic properties. uj.edu.plresearchgate.net For substituted fulvenes, a common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). acs.orguj.edu.pl After geometry optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

In the case of this compound, DFT studies would predict a non-planar geometry, with the two p-methoxyphenyl rings twisted out of the plane of the fulvene ring due to steric hindrance. The electron-donating nature of the methoxy (B1213986) groups leads to a significant polarization of the exocyclic double bond, resulting in a substantial ground-state dipole moment. aip.org DFT calculations can precisely quantify this charge distribution and the resulting molecular dipole.

To understand the optical properties of fulvene derivatives, such as their color, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states. sci-hub.se TD-DFT calculations are used to predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov

For this compound, the strong electron-donating character of the two p-methoxyphenyl substituents is expected to significantly lower the energy of the S₀ → S₁ transition compared to unsubstituted fulvene. This leads to a bathochromic (red) shift in the maximum absorption wavelength, pushing it into the visible region of the spectrum and imparting color to the compound. TD-DFT can model this effect and help assign the character of the electronic transitions (e.g., π → π*). sci-hub.senih.gov

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net In pentafulvenes, the HOMO is primarily localized on the five-membered ring, while the LUMO has the largest coefficient on the exocyclic C6 carbon. researchgate.net

Modulation of Aromaticity by p-Methoxyphenyl Substituents

Influence of Electron-Donating Groups on Fulvene Aromatic Character

Fulvene, in its unsubstituted form, is generally considered a non-aromatic molecule with olefinic characteristics. rsc.org However, its electronic structure is highly sensitive to substitution at the exocyclic C6 carbon atom. The introduction of electron-donating groups (EDGs) at this position can significantly enhance the aromatic character of the five-membered ring. nih.govyoutube.com

In this compound, the two para-methoxyphenyl groups function as potent electron donors. The methoxy group (-OCH3) possesses a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic π-system through resonance, known as a positive mesomeric effect (+M). youtube.comviu.ca This effect is stronger than the inductive electron-withdrawing effect (-I) that arises from the oxygen's high electronegativity. viu.ca

This strong electron donation from the two substituents pushes electron density from the phenyl rings, through the exocyclic double bond, and into the five-membered fulvene core. This process induces a significant polarization of the molecule, favoring a dipolar resonance structure. In this zwitterionic form, the exocyclic carbon and its substituents bear a partial positive charge, while the five-membered ring accommodates a partial negative charge.

This increase in π-electron density in the cyclopentadienyl ring results in an electronic configuration that approaches that of the cyclopentadienyl anion. The cyclopentadienyl anion is a classic aromatic system, containing 6 π-electrons that satisfy Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). Consequently, the electron-donating p-methoxyphenyl substituents induce a substantial degree of aromatic character in the otherwise non-aromatic fulvene ring, leading to increased stability and changes in bond lengths. nih.gov

Correlation of Aromaticity Indices with Substituent Effects

The modulation of aromaticity by substituents can be quantified using various computational indices. These indices provide a measure of the degree of π-electron delocalization and geometric changes associated with aromatic character. Key indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Aromatic Fluctuation Index (FLU). acs.orgnih.gov

| Aromaticity Index | Principle | Interpretation for Increased Aromaticity |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. nih.govresearchgate.net | Value approaches 1. |

| NICS (Nucleus-Independent Chemical Shift) | Measures the magnetic shielding at the center of a ring. Aromatic systems sustain a diatropic ring current, causing shielding. science.gov | Becomes more negative. |

| FLU (Aromatic Fluctuation Index) | Based on the fluctuation of electron delocalization between adjacent atoms in the ring. acs.orgnih.gov | Value approaches 0. |

Theoretical studies on substituted fulvenes have established a clear correlation between the electronic properties of the substituent and these aromaticity indices. nih.govacs.org Specifically for pentafulvenes, a strong positive correlation exists between the electron-donating strength of the exocyclic substituent and the aromaticity of the five-membered ring. nih.gov The electron-donating power of a substituent can be quantified by its Hammett constant (σp); more negative σp values indicate stronger electron-donating ability through resonance. The methoxy group has a σp of -0.27.

As the electron-donating capacity of the substituent at the C6 position increases, the HOMA value of the fulvene ring increases, indicating less bond length alternation and greater geometric aromaticity. nih.govacs.org Similarly, the NICS values calculated at the center of the ring become more negative, reflecting a stronger diatropic ring current characteristic of aromatic systems. science.gov The FLU index also shows a clear trend, approaching zero as the electronic delocalization becomes more uniform. acs.org

For this compound, the combined effect of two powerful electron-donating groups results in a significant enhancement of these aromaticity metrics compared to unsubstituted fulvene or fulvenes with weaker donors like phenyl groups. researchgate.net This relationship is conceptually illustrated in the following table, which shows the expected trend in HOMA values with increasingly powerful electron-donating substituents.

| Compound | Nature of C6 Substituent (R) | Expected HOMA Value Trend |

|---|---|---|

| 6,6-Dimethylfulvene (B1295306) | Weakly Electron-Donating (Alkyl) | Low |

| 6,6-Diphenylfulvene (B146878) | Moderately Electron-Donating (Phenyl) | Intermediate |

| This compound | Strongly Electron-Donating (p-Methoxyphenyl) | High |

This strong correlation confirms that the electronic effects of substituents are directly translated into the degree of aromaticity of the fulvene ring system, a principle clearly exemplified by this compound.

Reactivity and Reaction Mechanisms

Cycloaddition Reactions of 6,6-Bis(p-methoxyphenyl)fulvene

Fulvenes are exceptionally versatile participants in cycloaddition reactions, capable of acting as 2π, 4π, or 6π components depending on the substituents and the reaction partner. nih.govbeilstein-journals.org The presence of electron-donating groups, such as the p-methoxyphenyl groups in this compound, enhances the Highest Occupied Molecular Orbital (HOMO) energy, making the fulvene (B1219640) a better 6π component in cycloadditions with electron-deficient partners. nih.gov

In Diels-Alder reactions, pentafulvenes can act as either the 4π (diene) or 2π (dienophile) component. nih.gov When reacting with a typical dienophile, the fulvene uses its 4π system within the cyclopentadiene (B3395910) ring. The substituents at the C6 position play a crucial role in determining the reactivity and regioselectivity. For 6,6-disubstituted fulvenes, the reaction with dienophiles generally proceeds with the fulvene acting as the diene.

The regioselectivity of these reactions is governed by both electronic and steric factors. nih.gov The electron-donating p-methoxyphenyl groups in this compound increase the electron density in the fulvene ring, influencing the orbital coefficients and thus the preferred orientation of the dienophile's approach. In reactions with unsymmetrical dienophiles, the interaction between the fulvene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) dictates the regiochemical outcome. youtube.com Generally, reactions involving less electron-rich species tend to favor the [4+2] cycloaddition pathway. beilstein-journals.org

The dimerization of pentafulvenes is a common example of a Diels-Alder reaction where one fulvene molecule acts as the diene and another as the dienophile. nih.govresearchgate.net The rate of this dimerization is highly dependent on the substituents at the C6 position. nih.gov

Table 1: Regioselectivity in Cycloaddition Reactions of Substituted Fulvenes

| Fulvene Reactant | Reaction Partner | Cycloaddition Type | Key Finding on Regioselectivity |

|---|---|---|---|

| Adamantylidenefulvene | Nitrile Oxides | [3+2] | Regioselectivity was significantly enhanced in the presence of β-cyclodextrin, indicating that steric and electrostatic effects of the microenvironment can control the reaction outcome. nycu.edu.twresearchgate.net |

| 6,6-Dicyanopentafulvenes | Electron-rich Alkynes | [2+2] | Alkynylated and phenylated dicyanopentafulvenes showed opposite regioselectivity, which was attributed to differences in electronic communication between the substituents and the fulvene core. researchgate.net |

This table presents findings from related fulvene compounds to illustrate principles of regioselectivity.

Higher-order cycloadditions, which involve more than 6π electrons, are powerful methods for constructing medium-sized rings and complex polycyclic systems. groupjorgensen.com Fulvenes substituted with electron-donating groups at the C6 position are particularly well-suited to act as 6π components in these reactions. nih.govbeilstein-journals.org

The [6+3] cycloaddition offers an efficient route to various nine-membered ring systems and their derivatives. For instance, the reaction of electron-rich fulvenes, such as 6-(dimethylamino)fulvene, with 2-oxyallyl cations or N-alkylidene glycine (B1666218) esters serves as a prime example of this reaction class. acs.orgacs.org In these reactions, the fulvene contributes its 6π system (the entire π-system including the exocyclic double bond) to the cycloaddition. The reaction of 6-dimethylaminofulvene with benzoquinones has been shown to yield hetero [6+3] cycloadducts, forming cyclopenta[c]chromenes, which include the 11-oxasteroid framework. rsc.org Given that the p-methoxyphenyl groups are also electron-donating, this compound is expected to participate in similar [6+3] cycloadditions with suitable electron-deficient 3-atom partners, likely proceeding through a zwitterionic intermediate. acs.org

Fulvenes can also act as dipolarophiles in [3+2] cycloadditions with various 1,3-dipoles. beilstein-journals.orgnycu.edu.tw These reactions are a valuable tool for synthesizing five-membered heterocyclic rings fused to the cyclopentane (B165970) framework. The regioselectivity of these additions is a key consideration.

Computational studies on the 1,3-dipolar cycloaddition of diazomethane (B1218177) to dimethylfulvene, initially thought to be a [6+4] cycloaddition, have revealed that the reaction proceeds through an ambimodal [6+4]/[4+2] transition state. nih.gov This means a single transition state can lead to both types of adducts. Similarly, the reaction of nitrile ylides with dimethylfulvene gives both [6+4] and [4+2] products, a phenomenon also explained by an ambimodal transition state. nih.gov While not specifically studied for this compound, these findings suggest its [3+2] reactions could also be complex, potentially involving competing or ambimodal pathways. The electron-rich nature of this compound would favor interaction with electron-deficient 1,3-dipoles.

A central theme in fulvene cycloaddition chemistry is the mechanistic dichotomy between concerted and stepwise pathways. nih.govresearchgate.net While the classic Diels-Alder reaction is the archetype of a concerted pericyclic reaction, many fulvene cycloadditions are proposed to proceed through stepwise mechanisms involving polar or diradical intermediates. tsijournals.comcomporgchem.com

The propensity of fulvenes to form dipolar resonance structures makes them susceptible to stepwise pathways, particularly when reacting with polar partners or when the substituents can stabilize a charged intermediate. beilstein-journals.orglew.ro The electron-donating p-methoxyphenyl groups on this compound can effectively stabilize a cationic center at the C6 position, making a stepwise mechanism via a zwitterionic intermediate highly plausible in many of its cycloadditions. lew.ro For example, the [6+3] cycloaddition of fulvenes with metalloazomethine ylides is rationalized via a stepwise mechanism involving a zwitterionic intermediate. acs.org Similarly, the reaction of electrophilic ketenes with electron-rich fulvenes is anticipated to be a stepwise process. lew.ro

In contrast, some intramolecular cycloadditions have been shown through computational studies to be concerted, albeit highly asynchronous. nih.gov Ultimately, the specific reactants, substituents, and reaction conditions determine whether the reaction follows a concerted or stepwise route. comporgchem.com For electron-rich fulvenes like this compound, the formation of zwitterionic intermediates is a frequently invoked and reasonable mechanistic hypothesis.

Photochemical Reactivity of this compound and Fulvene Derivatives

Fulvenes are known to be photosensitive, and their photochemical behavior provides pathways to unique molecular architectures not easily accessible through thermal methods. beilstein-journals.orgd-nb.info The electronic structure of the fulvene core, with its cross-conjugated system, is central to its photochemical activity. researchgate.netresearchgate.net

Recent studies have uncovered a novel and unexpected photochemical rearrangement of fulvenes. nih.gov Irradiation of certain fulvene derivatives with UV light does not lead to the expected products but instead results in an isomerization to form spiro beilstein-journals.orgacs.orgheptadiene structures. nih.govacs.org This transformation involves a formal cyclopropanation.

Mechanistic investigations using time-resolved transient absorption spectroscopy and computational analysis have begun to unravel the complex pathway of this photorearrangement. acs.org The process is believed to involve intramolecular hydrogen atom transfer and subsequent cyclization steps. acs.org While this specific reaction has been detailed for other substituted fulvenes, the general mechanism provides a framework for predicting the photochemical behavior of this compound. Given the generality of this unusual photorearrangement for fulvenes with various substituents, it is plausible that this compound would undergo a similar transformation to yield a spiro beilstein-journals.orgacs.orgheptadiene derivative, providing access to complex spirocyclic compounds. nih.gov The photochemical cyclopropanation of aromatic compounds using carbenes is also a known reaction, and the excited state of a fulvene could potentially exhibit carbene-like reactivity. nih.gov

Excited-State Charge Transfer and Dynamics

Upon photoexcitation, fulvene derivatives often exhibit complex excited-state dynamics, including intramolecular charge transfer (ICT). In this compound, the electron-donating p-methoxyphenyl groups facilitate the polarization of the exocyclic double bond. This leads to the formation of a dipolar resonance structure where the cyclopentadienyl (B1206354) ring bears a negative charge and the exocyclic carbon atom a positive charge.

Excitation with light can promote a transition to an excited state with significant charge-transfer character. nih.govnih.gov In this state, there is a substantial shift of electron density from the electron-rich methoxyphenyl groups and the exocyclic double bond towards the five-membered ring. This process creates a highly polar excited state. d-nb.infounipr.it The dynamics of this process, including the transition from a locally excited (LE) state to a more stable charge-transfer (CT) state, can occur on a femtosecond to picosecond timescale and is often influenced by solvent polarity. unipr.itustc.edu.cn The stabilization of this charge-separated state is a key feature of its photophysics.

Influence of Substituent Effects on Photoreactivity

Substituents play a crucial role in tuning the photophysical and photochemical properties of fulvenes. nih.gov The two para-methoxy groups on the phenyl rings in this compound act as strong electron-donating groups (EDGs).

These EDGs have several important effects:

Energy Level Modulation : The electron-donating substituents raise the energy of the Highest Occupied Molecular Orbital (HOMO) and can affect the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. researchgate.net This change is reflected in the molecule's absorption and emission spectra.

Stabilization of Cationic Centers : The methoxy (B1213986) groups stabilize the development of positive charge on the exocyclic carbon atom in the charge-transfer excited state, which influences the molecule's photoreactivity. beilstein-journals.org

Reaction Pathways : The electronic nature of the substituents determines the fulvene's role in cycloaddition reactions. The electron-rich nature imparted by the methoxy groups makes this compound more likely to act as the electron-rich component in photoreactions. beilstein-journals.org Computational studies on related systems show that EDGs can significantly influence the aromaticity of the five-membered ring in the ground and excited states, which in turn alters the molecule's reactivity. nih.gov

Other Significant Chemical Transformations

Beyond its photochemical behavior, this compound undergoes several key chemical transformations, including oxidation and reduction, which alter its core structure.

Oxidation Reactions to Form Quinone Derivatives

This compound can be oxidized to form the corresponding quinone derivatives. This transformation typically involves the cleavage of the fulvene's exocyclic double bond and oxidation of the attached groups. Strong oxidizing agents are generally required for this process.

| Reaction Type | Reagent Example | Product Type |

| Oxidation | Potassium Permanganate (KMnO₄) | Quinone Derivative |

This table summarizes the oxidation reaction of this compound.

Reduction Reactions to Dihydro Derivatives

The reduction of this compound targets both the endocyclic and exocyclic double bonds. Catalytic hydrogenation is a common method to achieve this transformation, yielding dihydro derivatives. Studies on the closely related 6,6-diphenylfulvene (B146878) show that hydrogenation using a low-valent titanium catalyst proceeds under mild conditions. jlu.edu.cn The reaction can lead to a mixture of products, as both the double bond within the ring and the exocyclic double bond can be reduced. jlu.edu.cn

| Reaction Type | Catalyst Example | Product Type |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Dihydro Derivative |

| Catalytic Hydrogenation | Cp₂TiCl₂/i-PrMgBr | Dihydro Derivative |

This table outlines common reduction methods for producing dihydro derivatives from 6,6-diarylfulvenes.

Dimerization Propensities of Fulvene Derivatives

Fulvenes are known to undergo dimerization, primarily through [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. acs.orgwikipedia.orgsigmaaldrich.com In these reactions, one fulvene molecule acts as the 4π-electron component (the diene), and the other acts as the 2π-electron component (the dienophile). beilstein-journals.org

The specific role of the fulvene is highly dependent on its substituents. beilstein-journals.org

As a Diene : Electron-rich fulvenes, such as this compound, are more likely to participate as the 4π component, reacting with an electron-deficient dienophile.

As a Dienophile : Conversely, fulvenes with electron-withdrawing groups are more prone to act as the 2π component.

Given the electron-donating nature of the p-methoxyphenyl groups, this compound is expected to be a reactive diene in Diels-Alder reactions. beilstein-journals.org This propensity for dimerization is a characteristic feature of fulvene chemistry, leading to the formation of more complex polycyclic structures.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the characterization of 6,6-Bis(p-methoxyphenyl)fulvene and its derivatives, offering detailed information about the chemical environment of individual atoms.

¹H and ¹³C-NMR spectroscopy are indispensable for determining the stereochemistry of cycloadducts derived from this compound. The chemical shifts, multiplicity, and coupling constants of the protons and carbons in the cycloadducts provide critical information about their spatial arrangement. For instance, in cycloaddition reactions, the formation of specific isomers can be confirmed by analyzing the NMR spectra of the products. beilstein-journals.org The electron-donating nature of the p-methoxyphenyl groups influences the electron density of the fulvene (B1219640) core, which in turn affects the chemical shifts of the cyclopentadienyl (B1206354) protons and carbons.

The ¹³C NMR chemical shifts of the methoxy (B1213986) groups can also be a useful diagnostic tool. researchgate.net The chemical shift of a methoxy carbon is influenced by its steric and electronic environment. For example, a methoxy group positioned between two ortho substituents will exhibit a different chemical shift compared to one with fewer neighboring groups. researchgate.net This principle can be applied to analyze the structure of complex cycloadducts.

Table 1: Representative NMR Data for Fulvene Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Key Correlations/Observations |

| Cyclopenta[cd]pyrene | ¹H | 6.71 (d), 7.47 (d) | Coupling between H1 and H3 helps in assignment. uu.nl |

| Cyclopenta[cd]pyrene | ¹³C | 122.68-140.24 | Assignments confirmed with HETCOR and comparison to ab initio calculations. uu.nl |

| 6-C-methyl-3-hydroxy-5,7,3´,4´-tetramethoxyflavanone | ¹³C (Methoxy) | 61.4 | Anomalous downfield shift attributed to di-ortho substitution of the 5-OMe group. researchgate.net |

This table presents illustrative data from related systems to demonstrate the application of NMR in structural analysis.

Decoupling experiments, such as homonuclear and heteronuclear decoupling, are employed to simplify complex NMR spectra and to establish connectivity between different nuclei. By irradiating a specific proton frequency, its coupling to other protons is removed, leading to a simplification of the corresponding signals and aiding in their assignment.

Analysis of coupling constants (J-values) is crucial for determining the dihedral angles between adjacent protons, which is fundamental for stereochemical assignments. For example, the magnitude of the vicinal coupling constant (³JHH) can distinguish between cis and trans isomers in a cycloadduct. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are also instrumental. COSY reveals proton-proton coupling networks, while NOESY identifies protons that are close in space, providing definitive evidence for stereochemistry. uu.nl

X-ray Crystallography for Solid-State Molecular Structure Determination

In the crystal structure of related fulvene derivatives, the fulvene core exhibits characteristic alternating short and long carbon-carbon bonds. nih.govresearchgate.net The phenyl rings are typically twisted out of the plane of the cyclopentadienyl ring to varying degrees. nih.govresearchgate.net The packing of the molecules in the crystal lattice is governed by intermolecular interactions, such as C-H···π and C-H···O interactions. nih.gov For instance, in the structure of 6-(2,3-dimethoxynaphthyl)-1,3-diphenylfulvene, C-H···O interactions involving the methoxy groups are observed. nih.govresearchgate.net

Table 2: Selected Crystallographic Data for a Related Fulvene Derivative

| Parameter | Value | Reference |

| Compound | 6-(2,3-dimethoxynaphthyl)-1,3-diphenylfulvene | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| C1=C2 Bond Length (Å) | 1.357(2) | researchgate.net |

| C2–C3 Bond Length (Å) | 1.475(2) | researchgate.net |

| C3=C4 Bond Length (Å) | 1.354(2) | researchgate.net |

| C4–C5 Bond Length (Å) | 1.455(2) | researchgate.net |

| C1–C5 Bond Length (Å) | 1.489(2) | researchgate.net |

| C5=C6 Bond Length (Å) | 1.351(2) | researchgate.net |

This data is for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. uzh.chlibretexts.org The extended π-conjugated system of the fulvene core, coupled with the electron-donating p-methoxyphenyl substituents, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions observed in molecules like this compound are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The presence of non-bonding lone pair electrons on the oxygen atoms of the methoxy groups also allows for n → π* transitions. uzh.ch The wavelength of maximum absorption (λmax) is a key parameter obtained from the UV-Vis spectrum and is indicative of the energy gap between the ground and excited states. uzh.ch The extended conjugation in this compound results in a smaller HOMO-LUMO gap, leading to absorption at longer wavelengths compared to simpler fulvenes.

Time-Resolved Transient Absorption Spectroscopy for Mechanistic Insights

Time-resolved transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states and reactive intermediates, providing mechanistic insights into the photochemical and photophysical processes of this compound. mdpi.compreprints.orgfrontiersin.org This pump-probe technique involves exciting the molecule with a short laser pulse (pump) and then monitoring the changes in its absorption spectrum with a second, delayed pulse (probe). mdpi.com

By analyzing the transient absorption spectra at different time delays, it is possible to track the formation and decay of excited singlet and triplet states, as well as any transient species formed during a chemical reaction. frontiersin.org For the parent fulvene molecule, theoretical studies have shown that transient absorption spectra can reveal not only population dynamics but also key nuclear motions and mode-mode couplings during nonadiabatic processes. mdpi.compreprints.org This technique is particularly valuable for understanding the mechanisms of cycloaddition reactions and other photochemical transformations that this compound may undergo, as it can help to identify and characterize zwitterionic or other short-lived intermediates.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical tool for the accurate determination of the elemental composition of this compound and its reaction products. nih.gov HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z) of ions, which allows for the calculation of the molecular formula with a high degree of confidence. This is essential for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₂₀H₁₈O₂. synchem.demusechem.comchemicalbook.com

Applications in Advanced Materials Research

Design of Organic Electronic Materials

The electronic properties of 6,6-Bis(p-methoxyphenyl)fulvene are central to its use in creating new organic materials for electronic applications. The interaction between the fulvene (B1219640) unit and its substituents allows for precise control over the material's behavior.

Incorporating Fulvene Units in Donor-Acceptor (D-A) Systems

The structure of this compound is inherently suited for creating donor-acceptor (D-A) systems, also known as "push-pull" systems. In this arrangement, the two electron-donating p-methoxyphenyl groups act as the "donor" component. They push electron density into the fulvene core. The fulvene moiety, particularly its exocyclic double bond, is readily polarized and can function as the electron acceptor.

This intramolecular charge transfer is a key feature of D-A fluorophores and other organic electronic materials. The polarization of the exocyclic double bond in the fulvene gives rise to a dipolar resonance structure, which is fundamental to its function as a versatile intermediate in these systems. This inherent polarity allows the molecule to interact favorably with other electron-deficient species, making it a foundational component for more complex electronic materials.

Strategies for Tuning Electronic Properties and Optical Band Gaps

A key strategy for tailoring the performance of organic electronic materials is the ability to tune their electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels defines the material's optical and electronic band gap.

In this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings play a crucial role in modulating the HOMO-LUMO gap. By increasing the electron density of the system, these groups influence the energy levels, distinguishing the compound from other fulvene derivatives with different substituents. The effect of various substituents at the 6,6' positions on the electronic structure of the fulvene core is a well-established method for tuning these properties. For instance, electron-withdrawing groups like cyano groups tend to narrow the HOMO-LUMO gap, whereas bulky, more electronically neutral groups like phenyl can hinder molecular aggregation. Research on related bis(pentafulvene) chromophores has shown that varying the central donor group can tune the material's bandgap across the visible spectrum (400-700 nm). researchgate.net

Table 1: Comparison of 6,6-Disubstituted Fulvenes and Their Electronic Properties

| Compound | Substituents | Key Electronic Properties |

|---|---|---|

| This compound | p-Methoxyphenyl (Electron-donating) | Lowers LUMO energy, enhances solubility. |

| 6,6-Diphenylfulvene (B146878) | Phenyl (Electron-neutral) | Moderate HOMO-LUMO gap; bulky groups reduce π-stacking. |

| 6,6-Dicyanofulvene | Cyano (Electron-withdrawing) | Narrows HOMO-LUMO gap; used as an n-type additive. |

| 6,6-Dimethylfulvene (B1295306) | Methyl (Electron-donating) | Less bulky than phenyl, but prone to oligomerization. |

Dynamic Combinatorial Chemistry and Molecular Assemblies

The reactivity of the fulvene core allows it to be used in dynamic systems where molecular components can reversibly assemble and reconfigure, leading to the formation of complex structures and functional materials.

Development of Dynamic Combinatorial Libraries

This compound is employed in the development of dynamic combinatorial libraries (DCLs). DCLs are collections of molecules in thermodynamic equilibrium, generated through reversible reactions between a set of building blocks. nih.gov The ability of the fulvene unit to participate in reversible reactions, such as cycloadditions, makes it a suitable component for these libraries. By allowing components to continuously connect and disconnect, DCLs can identify and amplify the most stable molecular assemblies, such as complex catenanes, under a given set of conditions. nih.gov

Formation of Materials Systems (e.g., Hydrogels)

The compound has been utilized in the creation of advanced material systems, including hydrogels and charge transfer complexes. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The formation of hydrogels from fulvene derivatives can be achieved through dynamic covalent chemistry, such as reversible Diels-Alder reactions. xjtu.edu.cn In one example of this concept, fulvene-modified dextran (B179266) was used as a building block to create self-healing hydrogels under physiological conditions. xjtu.edu.cn This demonstrates how the reactive nature of the fulvene core can be harnessed to cross-link polymers into functional, responsive materials. xjtu.edu.cn

Development of Photochromic and Electrochromic Dyes

The extended π-electron system and responsive electronic structure of fulvenes make them attractive scaffolds for dyes that change color in response to light (photochromism) or an electric field (electrochromism).

Organic scaffolds containing a fulvene core are frequently found in electrochromic dyes. researchgate.net Studies on related 6-aryl-1,3-bissilylfulvenes have revealed intriguing electrochromic properties. nih.gov When subjected to applied voltages, electrolyte solutions of these compounds show notable and reversible color changes. nih.gov For example, one derivative exhibited a three-color electrochromism, switching between different colors under negative and positive voltages. nih.gov The specific aryl groups attached to the fulvene core were shown to be critical in determining the electrochromic behavior. nih.gov This suggests that dyes based on the this compound structure would be promising candidates for electrochromic materials.

Similarly, fulvene derivatives are integral to certain photochromic systems. Photochromism often relies on a reversible 6π-electrocyclic reaction, a transformation for which fulvene-like structures are well-suited. sabangcollege.ac.in In systems like fulgides, an electron-donating group attached to an aryl ring can cause a bathochromic shift (a shift to longer wavelengths) in the absorption of the colored form. sabangcollege.ac.in This principle is directly applicable to this compound, where the electron-donating methoxy groups could be used to tune the photochromic properties of a potential molecular switch.

Formation of Charge Transfer Complexes

The unique electronic structure of this compound makes it a compelling component in the development of advanced materials, particularly in the formation of charge transfer (CT) complexes. These complexes are assemblies of two or more molecules, in which a fraction of electronic charge is transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule. This interaction gives rise to new materials with distinct optical and electronic properties not present in the individual precursor molecules.

The ability of this compound to act as an effective electron donor is rooted in its molecular architecture. The two para-methoxyphenyl substituents at the 6-position are strong electron-donating groups. These groups increase the electron density of the fulvene core, specifically influencing its highest occupied molecular orbital (HOMO). This enhanced electron density makes the molecule more willing to donate electrons to a suitable acceptor.

Research findings indicate that the electronic properties of fulvenes are highly tunable by the substituents at the 6,6' positions. In this compound, the methoxy groups not only enhance the electron density but also modulate the HOMO-LUMO gap, which is a critical factor in the formation and properties of CT complexes. The mechanism involves the polarization of the exocyclic double bond of the fulvene, which creates a dipolar resonance structure, further facilitating its interaction with electron-deficient species.

The formation of a CT complex between this compound (the donor) and an electron acceptor results in a new, lower-energy electronic absorption band. This "charge-transfer band" is a hallmark of these materials and is responsible for their often vibrant coloration. The energy of this transition is directly related to the electron-donating ability of the fulvene and the electron-accepting strength of its partner. While specific studies detailing all possible CT complexes with this compound are specialized, the principles of physical organic chemistry allow for the prediction of its behavior with well-known electron acceptors.

Detailed Research Findings:

The primary characteristic that makes this compound suitable for CT complexes is its function as an electron donor. The key attributes are summarized below.

| Property | Description | Scientific Implication |

| Molecular Role | Electron Donor | The molecule donates electron density to an acceptor molecule. |

| Key Structural Feature | Two p-methoxyphenyl groups | These electron-donating groups increase the electron density of the fulvene core, enhancing its donor capacity. |

| Electronic Effect | Enhanced Electron Density | Favors strong interactions with electron-deficient molecules (acceptors). |

| Polarization | Dipolar Resonance Structures | The easily polarized exocyclic double bond contributes to its ability to engage in charge transfer interactions. |

Fulvene derivatives are known to form charge transfer complexes with a variety of strong electron acceptors. Based on established chemical principles, this compound would be expected to form such complexes with the following types of acceptors.

| Class of Electron Acceptor | Examples |

| Cyanoalkenes | Tetracyanoethylene (TCNE) |

| Quinones | Tetracyanoquinodimethane (TCNQ), p-Benzoquinone |

| Anhydrides | Pyromellitic dianhydride |

The interaction leads to a ground state that is largely neutral but has some charge-transfer character, and an excited state that is significantly more ionic. The study of these complexes is crucial for developing new organic materials with tailored electronic and optical properties for applications in organic electronics and sensor technology.

Coordination Chemistry and Organometallic Applications

Fulvenes as Ligands for Metallocene Complex Synthesis

Pentafulvenes, characterized by a five-membered cyclopentadiene (B3395910) ring with an exocyclic double bond, are not typically used as intact ligands in stable metallocene complexes. Instead, their primary role is that of a synthetic intermediate, providing a direct pathway to substituted cyclopentadienyl (B1206354) (Cp) ligands, which are fundamental components of metallocenes. nih.govthieme-connect.de The reactivity of the exocyclic double bond allows for its transformation into a substituted carbon center attached to the Cp ring.

The most common synthetic strategy involves the reduction of the fulvene's exocyclic double bond. researchgate.net This is typically achieved through nucleophilic addition of a hydride reagent, such as Super-Hydride® (lithium triethylborohydride, LiBEt3H). This reaction targets the electrophilic C6 carbon (the exocyclic carbon), effectively transforming the fulvene (B1219640) into a substituted cyclopentadienide (B1229720) anion. This anion is then readily available to coordinate with a metal center.

This method provides a powerful tool for introducing a wide variety of substituents onto the cyclopentadienyl ring, thereby allowing for the fine-tuning of the resulting metallocene's steric and electronic properties. rsc.org For instance, 6-monosubstituted and 6,6-disubstituted fulvenes can be used to generate Cp ligands bearing benzyl-type or diarylmethyl groups, respectively. The versatility of fulvenes as precursors has been exploited in the synthesis of numerous metallocene complexes, including those with potential applications in catalysis and medicine. thieme-connect.denih.gov

Synthesis and Characterization of Titanocene (B72419) Derivatives from Fulvene Precursors

The synthesis of titanocene derivatives from fulvene precursors is a well-established methodology, particularly for creating compounds with potential anticancer properties. researchgate.netresearchgate.net The general procedure is a two-step process that begins with the reduction of the fulvene, followed by a transmetallation reaction with a titanium source.

The first step involves the reaction of the fulvene with a hydride source, commonly LiBEt3H, in an appropriate solvent like THF. The hydride attacks the exocyclic carbon of the fulvene, generating a lithium cyclopentadienide intermediate. researchgate.net In the case of 6,6-bis(p-methoxyphenyl)fulvene, this would result in a lithium [bis(p-methoxyphenyl)methyl]cyclopentadienide salt.

In the second step, this in situ generated cyclopentadienide intermediate is reacted with titanium tetrachloride (TiCl4). The transmetallation reaction typically involves two equivalents of the lithium salt reacting with one equivalent of TiCl4, yielding the corresponding bis-substituted titanocene dichloride complex. researchgate.net For this compound, the expected product would be bis[[bis(p-methoxyphenyl)methyl]cyclopentadienyl]titanium(IV) dichloride.

The resulting titanocene derivatives are typically characterized using a suite of analytical techniques, including single-crystal X-ray diffraction to determine their precise three-dimensional structure. researchgate.net

The following table summarizes the synthesis of various titanocene dichlorides from their corresponding fulvene precursors, illustrating the versatility of this synthetic route.

| Fulvene Precursor | Resulting Titanocene Dichloride Derivative |

|---|---|

| 6-(p-methoxyphenyl)fulvene | bis[(p-methoxybenzyl)cyclopentadienyl]titanium(IV) dichloride (Titanocene Y) |

| 6-(2-methoxyphenyl)fulvene | bis[(2-methoxybenzyl)cyclopentadienyl]titanium(IV) dichloride |

| 6-(3,4-dimethoxyphenyl)fulvene | bis[(3,4-dimethoxybenzyl)cyclopentadienyl]titanium(IV) dichloride |

| 6-(p-N,N-dimethylanilinyl)fulvene | bis[(p-N,N-dimethylaminobenzyl)cyclopentadienyl]titanium(IV) dichloride |

Influence of Fulvene Moiety on Organometallic Complex Properties

For titanocenes investigated as anticancer agents, such as Titanocene Y, the substituents on the Cp rings are critical for their cytotoxic activity. nih.govrsc.org These modifications affect the compound's hydrolytic stability, its ability to be transported in the bloodstream (often involving binding to proteins like human serum albumin), and its interaction with cellular targets. nih.gov Subtle changes in the ligand framework, such as the position or number of methoxy (B1213986) groups, can lead to significant variations in biological activity, highlighting the importance of the initial fulvene design in creating targeted organometallic compounds. researchgate.netrsc.org

Comparative Studies with Other Substituted Fulvene Derivatives

Comparative Analysis of Electronic and Structural Properties

The introduction of substituents at the 6-position of the pentafulvene system significantly alters its electronic structure and aromaticity. Fulvenes are not aromatic in their neutral form, but substitution can induce charge polarization towards a dipolar resonance structure, which can possess aromatic character. nih.gov

In 6,6-bis(p-methoxyphenyl)fulvene, the electron-donating methoxy (B1213986) groups on the phenyl rings push electron density towards the fulvene (B1219640) core. This stabilizes the dipolar resonance form where a negative charge resides on the five-membered ring and a positive charge is on the exocyclic carbon. nih.gov This charge separation leads to a cyclopentadienyl (B1206354) anion-like structure, which is an aromatic 6π-electron system. nih.gov This increased aromaticity results in greater stability compared to the parent pentafulvene. beilstein-journals.org

In contrast, fulvenes with electron-withdrawing groups (EWGs), such as 6,6-dicyanofulvene, exhibit opposite electronic effects. EWGs pull electron density away from the fulvene ring, which can induce anti-aromatic character. nih.govbeilstein-journals.org Fulvenes with electron-neutral substituents, like 6,6-diphenylfulvene (B146878), have a more moderate HOMO-LUMO gap compared to their electron-rich or electron-poor counterparts. The electron-donating nature of the p-methoxyphenyl groups in this compound raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and making the molecule more nucleophilic.

A computational study on various substituted fulvenes showed that exocyclic substitution with an electron-donating group like an amino group (a model for the methoxy group's effect) increases the aromaticity of the pentafulvene ring. nih.gov Conversely, an electron-withdrawing nitro group decreases it. nih.gov This is reflected in structural changes, such as the lengthening of the exocyclic double bond as it gains more single-bond character. uj.edu.pl

Table 1: Comparison of Electronic and Structural Properties of Substituted 6,6-Diarylfulvenes

| Compound | Substituent Type | Effect on Fulvene Ring | HOMO-LUMO Gap | Key Structural Feature |

|---|---|---|---|---|

| This compound | Electron-Donating (EDG) | Increases electron density and aromatic character nih.govnih.gov | Reduced | Increased polarization of exocyclic C=C bond nih.gov |

| 6,6-Diphenylfulvene | Electron-Neutral | Moderate polarization | Moderate | Bulky groups can hinder π-stacking |

| 6,6-Bis(p-nitrophenyl)fulvene | Electron-Withdrawing (EWG) | Decreases electron density, induces anti-aromatic character nih.govbeilstein-journals.org | Narrowed (used as n-type additives) | Significant charge withdrawal from the ring nih.gov |

| 6,6-Dicyanofulvene | Electron-Withdrawing (EWG) | Decreases electron density, capable of reversible reductions acs.org | Low (potential n-type molecule) acs.org | Strong polarization away from the ring acs.org |

Variations in Reactivity Profiles in Cycloaddition Reactions

The electronic nature of the substituents on the exocyclic carbon directly influences the reactivity and reaction pathways of fulvenes in cycloaddition reactions. nih.gov Pentafulvenes can act as 2π, 4π, or 6π components depending on the reaction partner and their own electronic properties. nih.govd-nb.info

The electron-rich nature of this compound enhances its nucleophilicity and its ability to stabilize zwitterionic intermediates. nih.gov This property allows it to participate in less common cycloaddition pathways, such as [6+4] cycloadditions, by acting as a 6π component. The stabilization of a positive charge on the exocyclic carbon is key to this reactivity. nih.gov

This contrasts sharply with the reactivity of 6,6-diphenylfulvene, which, being less electron-rich, tends to undergo [2+2] cycloadditions with ketenes via what are believed to be radical-like pathways. lew.ro Similarly, 6,6-dimethylfulvene (B1295306) reacts with t-butylcyanoketene to yield a [2+2] cycloadduct (a cyclobutanone) at one of the endocyclic double bonds of the fulvene ring. lew.ro

Fulvenes substituted with strong EDGs, such as 6-(dimethylamino)fulvene, show increased electron density on the fulvene π-system, which enhances their stability and nucleophilicity. beilstein-journals.org This allows them to function as a 6π component in reactions with electron-deficient dienophiles. beilstein-journals.orgd-nb.info In contrast, less electron-rich fulvenes typically undergo [4+2] cycloadditions where the fulvene acts as the 4π component (diene). nih.govd-nb.info Some fulvene derivatives have also been shown to participate in intramolecular [6+2] cycloadditions. nih.gov

Table 2: Comparative Reactivity of Fulvene Derivatives in Cycloaddition Reactions

| Fulvene Derivative | Substituent Type | Dominant Cycloaddition Behavior | Role of Fulvene | Reference |

|---|---|---|---|---|

| This compound | Electron-Donating | Favors [6+4] cycloadditions via zwitterionic intermediates | 6π component | |

| 6,6-Diphenylfulvene | Electron-Neutral | Undergoes [2+2] cycloadditions with ketenes | 2π component (endocyclic bond) | lew.ro |

| 6,6-Dimethylfulvene | Electron-Donating (Alkyl) | Participates as 2π and 4π components; [2+2] with ketenes | 2π or 4π component | beilstein-journals.orglew.ro |

| 6-(Dimethylamino)fulvene | Strong Electron-Donating | Can act as a 6π component with electron-deficient partners | 6π component | nih.govbeilstein-journals.org |

Differential Effects of Electron-Donating and Electron-Withdrawing Groups on Fulvene Systems

The electronic character of substituents at the C6 position is a primary determinant of a pentafulvene's stability, aromaticity, and reactivity. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert nearly opposite effects on the fulvene system.

Electron-Donating Groups (EDGs): Groups like the p-methoxyphenyl substituent donate electron density into the fulvene's conjugated π-system. wikipedia.org This has several consequences:

Increased Nucleophilicity: By pushing electron density into the ring, EDGs raise the energy of the HOMO, making the fulvene more nucleophilic and more reactive towards electrophiles. nih.govyoutube.com

Reactivity Modulation: This enhanced nucleophilicity allows the fulvene to participate as a 6π component in cycloadditions with electron-poor partners, a pathway less accessible to unsubstituted or EWG-substituted fulvenes. nih.govbeilstein-journals.org Studies show that EDGs generally increase the rate of Diels-Alder reactions. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density out of the fulvene's π-system. acs.orgwikipedia.org This leads to:

Destabilization: EWGs destabilize the dipolar resonance form that would give the ring aromatic character. Instead, they favor a different polarization that can lead to anti-aromatic character in the five-membered ring. nih.govbeilstein-journals.org

Increased Electrophilicity: EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the fulvene more electrophilic and susceptible to attack by nucleophiles. youtube.comstudypug.com

Reactivity Modulation: In cycloaddition reactions, EWG-substituted fulvenes are less likely to act as electron-rich dienes or 6π components. Their reaction rates in Diels-Alder reactions with electron-deficient dienophiles are generally decreased. nih.gov

A computational analysis confirms these trends, showing that for pentafulvenes, aromaticity increases with the electron-donating ability of the exocyclic substituent. nih.gov The pentafulvene ring itself acts as an electron-withdrawing reaction site, so its interaction with an EDG at the exocyclic position creates a stabilizing push-pull effect. nih.govacs.org

Table 3: Summary of Substituent Effects on Pentafulvene Systems

| Property | Effect of Electron-Donating Groups (e.g., -OMePh) | Effect of Electron-Withdrawing Groups (e.g., -CN, -NO₂) |

|---|---|---|

| Ring Aromaticity | Increases (stabilizes cyclopentadienyl anion form) nih.govnih.gov | Decreases (induces anti-aromatic character) nih.govbeilstein-journals.org |

| Nucleophilicity | Increases (HOMO energy is raised) nih.gov | Decreases youtube.com |

| Electrophilicity | Decreases | Increases (LUMO energy is lowered) youtube.com |

| Role in Cycloadditions | Favors acting as a 4π or 6π component nih.govbeilstein-journals.org | Favors acting as a 2π component or dienophile nih.gov |

| Stability | Generally increased due to aromatic stabilization beilstein-journals.org | Generally decreased nih.gov |

Future Research Directions and Outlook

Exploration of Novel and Stereoselective Synthetic Routes for Functionalized Fulvenes

While methods for the synthesis of fulvenes have been known for over a century, since Thiele's first report in 1900, there remains a considerable need for the development of more efficient, greener, and stereoselective synthetic protocols. nih.govnih.gov Current methods, such as the condensation of aldehydes and ketones with cyclopentadiene (B3395910), can suffer from low yields and the formation of resinous byproducts. nih.gov Future research will likely focus on catalytic methods that minimize waste and improve reaction efficiency. nih.gov

A significant challenge and opportunity lies in the stereoselective synthesis of functionalized fulvenes. e-bookshelf.deyoutube.com The development of methods to control the relative and absolute stereochemistry during fulvene (B1219640) synthesis would provide access to a vast array of chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govbeilstein-journals.orgslideshare.net This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the condensation reaction. e-bookshelf.de

Deeper Mechanistic Elucidation of Complex Reaction Pathways

The rich and varied reactivity of fulvenes, particularly in cycloaddition reactions, warrants further mechanistic investigation. nih.govbeilstein-journals.org Fulvenes can participate as 2π, 4π, or 6π components in these reactions, leading to a diverse range of polycyclic scaffolds. nih.govbeilstein-journals.org While the general modes of reactivity are understood, a deeper, quantitative understanding of the factors that govern the chemo-, regio-, and stereoselectivity of these reactions is needed.

For instance, the dimerization of fulvenes, often an undesired side reaction, can proceed through various pathways, including [4+2] and potentially [6+4] cycloadditions. nih.gov A thorough mechanistic understanding of these processes is crucial for developing strategies to suppress unwanted dimerization and favor the desired reaction pathway. nih.gov Advanced spectroscopic and computational techniques will be invaluable in mapping the potential energy surfaces of these complex reactions and identifying key transition states and intermediates.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties of fulvene derivatives. acs.orgscispace.comacs.orgresearchgate.net Density Functional Theory (DFT) calculations have been successfully employed to study the electronic structure, aromaticity, and reactivity of substituted fulvenes. acs.orgnih.gov These studies have revealed the significant influence of substituents at the exocyclic carbon on the electronic properties and aromatic character of the five-membered ring. acs.orgnih.gov

Future computational work should focus on developing more accurate and predictive models for a wider range of properties. This includes the development of DFT methods specifically tailored for calculating the band gaps of large fulvene-containing molecules, which is crucial for their application in organic electronics. acs.org Furthermore, computational screening of virtual libraries of functionalized fulvenes could accelerate the discovery of new molecules with optimized properties for specific applications, such as enhanced nonlinear optical response or improved performance in organic solar cells. scispace.comacs.org The interplay between substituent effects and aromaticity in both the ground and excited states will continue to be a fertile area for computational investigation, providing insights for the design of novel photoactive materials. scispace.comresearchgate.net

Expanding Applications in Next-Generation Functional Organic Materials

The unique electronic and optical properties of fulvenes make them promising candidates for a variety of applications in materials science. slideshare.netnih.govdeliuslab.com The ability to tune their HOMO-LUMO gap through substitution opens up possibilities for their use as components in organic solar cells, both as electron acceptors and as part of hole-transporting materials. acs.orgdeliuslab.com The electron-donating methoxy (B1213986) groups in 6,6-bis(p-methoxyphenyl)fulvene, for example, modulate its electronic properties and enhance its solubility.

Furthermore, the propensity of fulvenes to engage in reversible cycloaddition reactions makes them attractive for the development of dynamic combinatorial libraries and self-healing materials. nih.govslideshare.net Their use in the synthesis of complex polycyclic aromatic hydrocarbons and charge-transfer complexes also holds promise for the creation of novel materials with interesting electronic and photophysical properties. nih.gov Future research will likely explore the incorporation of this compound and other functionalized fulvenes into polymers and supramolecular assemblies to create next-generation functional organic materials with tailored properties for applications in electronics, photonics, and sensing. nih.govdeliuslab.com

Q & A

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of cycloadducts derived from 6,6-Bis(p-methoxyphenyl)fulvene?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for resolving stereochemistry. Decoupling experiments and coupling constant analysis (-values) help identify spatial arrangements of hydrogens in cycloadducts. For example, the [2+2] cycloadduct of 6,6-diphenylfulvene with dichloroketene was assigned using NMR chemical shifts (δ 2.8–3.2 ppm for aliphatic protons) and UV spectroscopy (absorption maxima at 298 nm) to confirm conjugation patterns .

Key Techniques:

| Technique | Application Example | Reference |

|---|---|---|

| -NMR | Assigning coupling constants () | |

| UV-Vis | Confirming π-conjugation (λmax ~298 nm) |

Q. What are the common synthetic routes for modifying this compound?

Answer: Functionalization often involves cycloaddition reactions. For instance, [6+4] cycloadditions with electron-deficient dienophiles (e.g., quinone diimines) yield polycyclic adducts. Reaction conditions (solvent, temperature) and substituent electronic effects (methoxy groups) dictate regioselectivity. A study reported a 1:1 adduct formation under radical-initiated conditions, with yields optimized at 50°C in toluene .

Reaction Example:

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| [6+4] Cycloaddition | Toluene, 50°C, 12h | 65% |

Advanced Research Questions

Q. How do zwitterionic intermediates influence the reaction pathways of this compound in cycloadditions?

Answer: Electron-rich substituents (e.g., p-methoxyphenyl) stabilize zwitterionic intermediates, enabling stepwise mechanisms. For example, in [6+4] cycloadditions with N,N'-dibenzoylsulfonyl diimines, zwitterion formation precedes ring closure, leading to rearranged [4+2] adducts. Computational studies suggest that charge separation in intermediates lowers activation barriers, favoring non-concerted pathways .

Mechanistic Insights:

| Intermediate Type | Role in Pathway | Computational Method | Reference |

|---|---|---|---|

| Zwitterionic | Stabilizes charge separation | M06-2X/6-311+G(d,p) |

Q. How can frustrated Lewis pair (FLP) catalysis enhance regioselectivity in hydrogenation of this compound derivatives?

Answer: FLP systems (e.g., B(C6F5)3 with P(t-Bu)3) enable metal-free hydrogenation. The methoxy groups on the fulvene direct hydride attack to specific positions, achieving >90% regioselectivity. Deuterium-labeling experiments confirm hydride transfer to the exocyclic double bond, followed by protodesilylation to yield iso-propyl cyclopentene derivatives .

Catalytic Parameters:

| Catalyst System | Regioselectivity | Key Observation | Reference |

|---|---|---|---|

| B(C6F5)3/P(t-Bu)3 | 92% | Protodesilylation dominates |

Q. How do computational methods predict the aromaticity and electronic properties of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p)) reveal that p-methoxyphenyl substituents lower the energy gap between HOMO and LUMO, enhancing aromatic chameleon behavior. This allows the compound to exhibit Baird aromaticity in triplet states, with calculated triplet excitation energies (ETP) of ~10 kcal/mol. Substituent steric effects (e.g., tetraamino groups) disrupt conjugation, altering aromaticity .

Computational Data:

| Property | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 | M06-2X/6-311+G(d,p) | |

| Triplet Excitation (ETP) | 10.4 | M06-2X/6-311+G(d,p) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.